molecular formula C₄₅H₅₆N₄O₁₃S B1161116 5'-Norleurosine Sulfate

5'-Norleurosine Sulfate

Cat. No.: B1161116
M. Wt: 893.01
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5'-Norleurosine Sulfate is a sulfated derivative of 5'-Norleurosine, a compound structurally related to the Vinca alkaloid family. The addition of a sulfate group typically enhances solubility in aqueous environments and may modulate biological activity, such as binding affinity to cellular targets or metabolic stability . While specific pharmacological data for 5'-Norleurosine Sulfate are absent in the provided evidence, its sulfate moiety likely follows trends observed in other sulfated compounds, such as altered pharmacokinetics or reduced toxicity compared to non-sulfated analogs.

Properties

Molecular Formula

C₄₅H₅₆N₄O₁₃S

Molecular Weight

893.01

Synonyms

(1aS,3S,10S,12S,12aR)-10-[(2β,3β,4β,5α,12R,19α)-4-(Acetyloxy)-6,7-didehydro-3-hydroxy-16-methoxy-3-(methoxycarbonyl)-1-methylaspidospermidin-15-yl]-1a-ethyl-1a,2,4,8,10,11,12,12a-octahydro-3,12-methano-3H-oxireno[8,9]azecino[4,3-b]indole-10-carboxyli

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Sulfate-Containing Compounds

The sulfate group’s role varies significantly depending on the parent compound. Below is a comparative analysis with structurally or functionally related sulfates:

Ceftolozane Sulfate

  • Structure : Ceftolozane sulfate (Figure 1 in ) is a cephalosporin antibiotic modified with a sulfate group to improve stability and solubility.
  • Function: The sulfate enhances water solubility, facilitating intravenous administration, and stabilizes the β-lactam ring against enzymatic degradation .

Sodium Sulfate (Na₂SO₄)

  • Properties : Highly water-soluble (47.6 g/100 mL at 0°C), neutral pH in solution, and hygroscopic .
  • Applications : Used industrially as a drying agent, in glass manufacturing, and as a laxative. Its sulfate ion acts as a counterion to improve compound stability .
  • Contrast: Sodium sulfate lacks bioactive roles, whereas 5'-Norleurosine Sulfate may exhibit targeted biological effects due to its alkaloid backbone.

Antimony(III) Sulfate (Sb₂(SO₄)₃)

  • Structure : A metal sulfate with covalent Sb–O–S linkages, forming a complex lattice .
  • Applications : Used in flame retardants and electroplating. Its sulfate group contributes to oxidative stability but poses toxicity risks .

Hydrogen Sulfate (HSO₄⁻)

  • Properties : A strong acid (pKa ~1.99) and key component of sulfuric acid (H₂SO₄) .
  • Role : Industrial catalyst and electrolyte in lead-acid batteries.
  • Contrast: The free sulfate ion in 5'-Norleurosine Sulfate likely serves as a solubilizing group rather than an acidic component.

Data Table: Key Properties of Sulfate-Containing Compounds

Compound Chemical Formula Solubility (Water) Key Applications Stability Considerations
5'-Norleurosine Sulfate Not provided Likely high Potential therapeutics Sulfate may enhance metabolic stability
Ceftolozane Sulfate C₂₃H₃₀N₁₂O₁₀S₂ High Antibiotic Sulfate stabilizes β-lactam ring
Sodium Sulfate Na₂SO₄ 47.6 g/100 mL Industrial drying agent Hygroscopic; forms hydrates
Antimony(III) Sulfate Sb₂(SO₄)₃ Low Flame retardants Toxic; hydrolyzes in moist air
Hydrogen Sulfate HSO₄⁻ Miscible Battery electrolytes Strongly acidic; corrosive

Research Findings and Implications

  • Solubility vs. Bioactivity : Sulfate groups generally enhance solubility (e.g., ceftolozane sulfate’s IV formulation ), but excessive sulfate in feed reduced mineral absorption in dairy cows, highlighting context-dependent effects .
  • Stability : Sulfates like sodium sulfate improve compound shelf life but may degrade under humidity (e.g., antimony sulfate hydrolysis ).
  • Environmental Impact : Sulfate minerals in agriculture increase phosphorus excretion, affecting ecosystems , whereas pharmaceutical sulfates prioritize human metabolic compatibility.

Q & A

Q. What are the validated protocols for synthesizing and characterizing 5'-Norleurosine Sulfate?

  • Methodological Answer : Synthesis typically involves alkaloid extraction followed by sulfation under controlled conditions (e.g., using sulfur trioxide complexes). Characterization requires multi-spectral validation:
  • Purity : HPLC with UV detection (λ = 280 nm) and ≥95% purity threshold .
  • Structural Confirmation : 1^1H/13^13C NMR for stereochemical analysis and LC-MS for molecular weight verification .
    Reproducibility hinges on documenting solvent ratios, reaction temperatures, and purification steps (e.g., column chromatography) in supplementary materials .

Q. What is the established mechanism of action of 5'-Norleurosine Sulfate in cellular models?

  • Methodological Answer : Mechanistic studies should employ dose-response assays (e.g., IC50_{50} determination) in target cell lines, paired with kinase inhibition profiling. Key steps:
  • Controls : Include untreated cells and a reference inhibitor (e.g., staurosporine) .
  • Validation : siRNA knockdown of suspected targets to confirm pathway specificity .
    Data should be cross-validated using orthogonal methods (e.g., Western blotting for phosphorylated proteins) .

Advanced Research Questions

Q. How can contradictory bioactivity data for 5'-Norleurosine Sulfate across studies be systematically resolved?

  • Methodological Answer : Contradictions often arise from variability in:
  • Compound Purity : Re-analyze batches via HPLC; impurities >5% may skew results .
  • Assay Conditions : Compare buffer pH, serum concentration, and incubation times .
  • Statistical Robustness : Apply meta-analysis with random-effects models to quantify heterogeneity across datasets .
    Cross-laboratory replication studies are critical to isolate protocol-driven vs. biological variability .

Q. What methodological considerations are essential for optimizing 5'-Norleurosine Sulfate’s pharmacokinetic (PK) profiling?

  • Methodological Answer : PK studies require:
  • In Vivo Models : Use cannulated rodents for serial blood sampling; ensure n ≥ 6 to account for intersubject variability .
  • Analytical Sensitivity : LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL .
  • Tissue Distribution : Autoradiography or whole-body imaging for compound localization .
    Data interpretation must differentiate between free vs. protein-bound fractions to avoid overestimating bioavailability .

Q. How can researchers design robust structure-activity relationship (SAR) studies for 5'-Norleurosine Sulfate derivatives?

  • Methodological Answer : SAR workflows should include:
  • Scaffold Modifications : Systematic variation of the norleurosine core (e.g., substituent position, stereochemistry) .
  • High-Throughput Screening : Use 384-well plates for IC50_{50} determination against related alkaloid targets .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinities and guide synthesis .
    Validate findings with isogenic cell lines expressing mutant versions of the target protein .

Data Contradiction & Validation

Q. What strategies address discrepancies in reported cytotoxic vs. cytostatic effects of 5'-Norleurosine Sulfate?

  • Methodological Answer : Resolve conflicts by:
  • Endpoint Selection : Distinguish apoptosis (Annexin V/PI staining) from cell cycle arrest (BrdU incorporation) .
  • Dose-Temporal Analysis : Compare effects at 24h vs. 72h to identify transient vs. sustained responses .
  • Cross-Study Harmonization : Re-analyze raw data using standardized metrics (e.g., % inhibition normalized to vehicle controls) .

Experimental Design

Q. How should researchers control for off-target effects in 5'-Norleuosrine Sulfate studies?

  • Methodological Answer : Mitigation strategies include:
  • Counter-Screening : Test against unrelated targets (e.g., GPCR panels) to rule out polypharmacology .
  • CRISPR-Cas9 Knockouts : Confirm phenotype rescue in target-deficient cells .
  • Proteomic Profiling : TMT-based mass spectrometry to identify unintended protein interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.